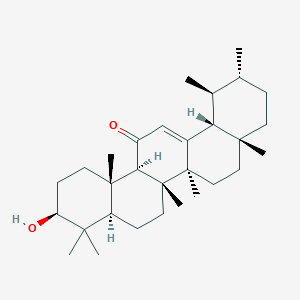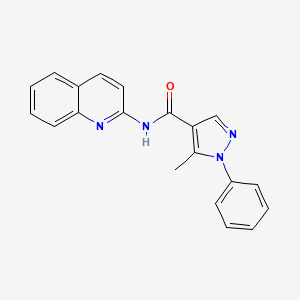
Leucettinib-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucettinib-21 is a pharmacological inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a therapeutic target for conditions such as Down syndrome and Alzheimer’s disease . This compound is a substituted 2-aminoimidazolin-4-one, inspired by the marine sponge natural product Leucettamine B .
Preparation Methods
Leucettinib-21 is synthesized through a series of chemical reactions involving the substitution of 2-aminoimidazolin-4-ones . The synthetic route includes the use of various reagents and conditions to achieve the desired chemical structure. Industrial production methods involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Leucettinib-21 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Leucettinib-21 has a wide range of scientific research applications, including:
Mechanism of Action
Leucettinib-21 exerts its effects by inhibiting DYRK1A in cells. This inhibition is demonstrated by direct catalytic activity and phosphorylation levels of specific substrates such as Thr286-cyclin D1 and Thr212-Tau . The compound’s selectivity is analyzed through various assays, revealing DYRK1A as the primary target .
Comparison with Similar Compounds
Leucettinib-21 is compared with other similar compounds, such as:
Leucettinib-92: Another DYRK1A inhibitor with a similar structure but different potency and selectivity.
EHT1610: A potent DYRK1A inhibitor used as a control in various studies.
Iso-Leucettinibs: Kinase-inactive isomers of Leucettinibs, used as negative control compounds in functional experiments.
This compound is unique due to its specific inhibition of DYRK1A and its therapeutic potential for conditions like Down syndrome and Alzheimer’s disease .
Properties
CAS No. |
2732859-77-5 |
|---|---|
Molecular Formula |
C18H22N4O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzothiazol-6-ylmethylidene)-2-[(2R)-1-methoxy-4-methylpentan-2-yl]iminoimidazolidin-4-one |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1 |
InChI Key |
CHQYAWLKOUOTQO-QVYJARAXSA-N |
Isomeric SMILES |
CC(C)C[C@H](COC)N=C1N/C(=C\C2=CC3=C(C=C2)N=CS3)/C(=O)N1 |
Canonical SMILES |
CC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



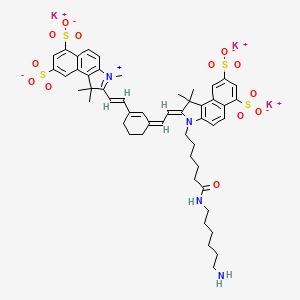

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)
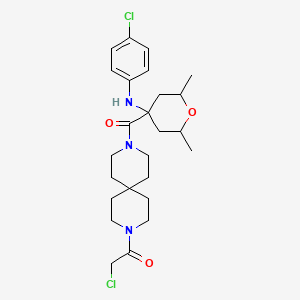
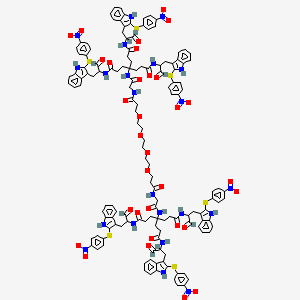
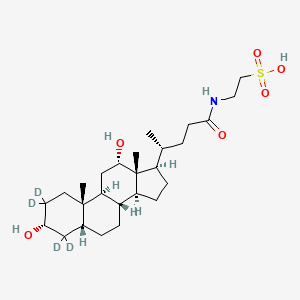
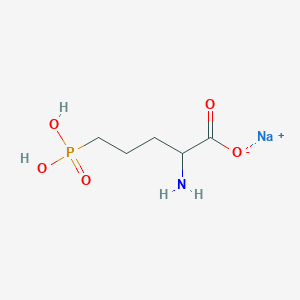
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)
